2-Iodo-5-methoxyphenol

Overview

Description

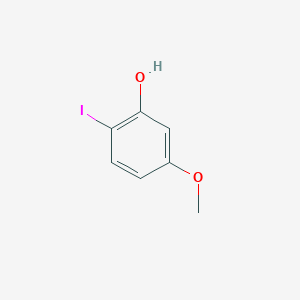

2-Iodo-5-methoxyphenol, also known as 3-Methoxy-6-iodophenol, is a chemical compound with the empirical formula C7H7IO2 . It has a molecular weight of 250.03 g/mol .

Physical And Chemical Properties Analysis

2-Iodo-5-methoxyphenol is a solid substance with a melting point of 70-75 °C . It has a density of 1.9±0.1 g/cm³ and a boiling point of 245.7±25.0 °C at 760 mmHg . The compound has a molar refractivity of 47.7±0.3 cm³ .Scientific Research Applications

Thermochemistry and Hydrogen Bonding

2-Iodo-5-methoxyphenol, as part of the methoxyphenols family, contributes to the study of thermochemical properties and hydrogen bonding. Methoxyphenols, including variants like 2-methoxyphenol, have been extensively researched for their ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter. This has implications for understanding antioxidants and biologically active molecules. Studies incorporate thermochemical methods, FTIR-spectroscopy, and quantum-chemical studies to analyze these compounds, providing insights into their thermochemical properties and bonding behaviors (Varfolomeev et al., 2010).

Oxygenative Dearomatization Reactions

The role of iodine-mediated reactions in the transformation of phenols, including methoxyphenols like 2-methoxyphenol, is significant in organic chemistry. These reactions are crucial for natural product synthesis and have been successfully used in creating asymmetrical transformations of value in this field. The chemistry of iodanes, including their use in O-demethylation of methoxyphenols, demonstrates their efficacy in creating specific organic compounds (Pouységu et al., 2010).

Biomass and Pyrolysis Studies

Methoxyphenols, including 2-methoxyphenol, serve as proxies for terrestrial biomass in studies of lignin chemical changes during hydrothermal alteration. Understanding the pyrolysis of these compounds, such as 2-methoxyphenol, helps in assessing the transformations they undergo and their product distributions. This is critical in organic geochemistry for tracking biomass changes and the formation of different phenolic compounds (Vane & Abbott, 1999).

Atmospheric Chemistry and Environmental ImpactIn atmospheric chemistry, methoxyphenols like 2-methoxyphenol are significant as they act as tracers for wood smoke and undergo chemical degradation in the atmosphere. Understanding their interaction with radicals, such as NO₃ radicals, helps in determining their atmospheric lifetimes and transformation pathways. These findings contribute to the broader understanding of atmospheric chemistry

Scientific Research Applications of 2-Iodo-5-methoxyphenol

Thermochemistry and Hydrogen Bonding

The significance of 2-Iodo-5-methoxyphenol in scientific research lies primarily in its role in understanding thermochemical properties and hydrogen bonding. Research on methoxyphenols, a group that includes 2-Iodo-5-methoxyphenol, focuses on their structural importance in antioxidants and biologically active molecules. These studies involve thermochemical analysis, Fourier transform infrared (FTIR) spectroscopy, and quantum-chemical calculations, shedding light on the thermodynamic properties and hydrogen bonding behavior of these compounds (Varfolomeev et al., 2010).

Organic Synthesis and Medicinal Chemistry

2-Iodo-5-methoxyphenol plays a role in the synthesis of complex organic molecules. For instance, its derivatives are used in the synthesis of compounds like carbazomycin B through processes like iodination, acetylation, and radical arylation (Crich & Rumthao, 2004). Moreover, its metabolites, formed through oxidative processes in liver microsomes, have been studied to understand drug metabolism and pharmacokinetics (Rizk & Hanzlik, 1995).

Environmental Chemistry and Atmospheric Studies

In environmental chemistry, 2-Iodo-5-methoxyphenol contributes to understanding the chemical behaviors of methoxyphenols. These studies are significant for assessing the atmospheric lifetime and degradation pathways of these compounds, especially in relation to air quality and pollution from biomass burning (Liu et al., 2012). The research into the kinetics of hydrogen atom abstraction from 2-Iodo-5-methoxyphenol and similar compounds also plays a crucial role in understanding their antioxidant properties and reactions in different environments (Heer et al., 2000).

Safety and Hazards

2-Iodo-5-methoxyphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended when handling this compound .

properties

IUPAC Name |

2-iodo-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKVFLARUBVPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465154 | |

| Record name | 2-IODO-5-METHOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-5-methoxyphenol | |

CAS RN |

41046-70-2 | |

| Record name | 2-IODO-5-METHOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41046-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1600386.png)